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Cat. No.: B083919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of tungsten hexacarbonyl (W(CO)₆) as a precursor in Electron Beam-Induced Deposition

(EBID). This direct-write nanofabrication technique allows for the precise, high-resolution

deposition of tungsten-containing materials for a variety of applications.

Introduction to W(CO)₆ EBID
Electron Beam-Induced Deposition (EBID) is a sophisticated nanofabrication method that

utilizes a focused electron beam to locally decompose precursor molecules adsorbed on a

substrate surface.[1][2] Tungsten hexacarbonyl, W(CO)₆, is a widely used precursor for this

process due to its volatility and ability to be decomposed by an electron beam, providing a

source of tungsten atoms.[3] The process is valued for its ability to create high-resolution,

three-dimensional nanostructures without the need for masks or resists.[1]

The fundamental mechanism involves the introduction of gaseous W(CO)₆ into a high-vacuum

or ultra-high-vacuum (UHV) chamber, where it physisorbs onto the substrate.[2] The primary

electron beam generates low-energy secondary electrons at the substrate surface, which are

primarily responsible for the dissociation of the adsorbed W(CO)₆ molecules.[1][4] This

dissociation is a multi-step process, initially involving the desorption of several carbon

monoxide (CO) ligands.[1][4] Subsequent electron interactions lead to the decomposition of the

remaining partially decarbonylated tungsten species, resulting in a deposit composed of

tungsten, carbon, and oxygen.[1][4]
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Applications
Deposits derived from W(CO)₆ EBID have demonstrated utility in several advanced

applications:

Microelectronics Repair and Prototyping: The technique can be used to repair x-ray masks

and to form Schottky contacts for repairing metal-semiconductor field-effect transistor gates.

[5][6]

Nanoscale Masking: The deposited material can serve as a robust mask for subsequent

plasma etching processes, such as CF₄ plasma etching of silicon.[5][6]

Advanced Materials: The resulting tungsten-containing deposits are often a composite of

tungsten nanocrystals within a carbonaceous and oxidized matrix.[2] These materials have

potential applications in areas where localized deposition of conductive or resistive materials

is required. While tungsten itself has numerous applications in electronics, aerospace, and

as a component in wear-resistant materials, the properties of EBID-deposited tungsten are

highly dependent on the deposition parameters.[7][8]

Quantitative Data
The properties of the deposited material are highly dependent on the experimental conditions.

The following tables summarize key quantitative data from various studies.

Table 1: Elemental Composition of W(CO)₆ Deposits at Different Temperatures

Substrate
Temperature
(°C)

Tungsten (W)
at. %

Carbon (C) at.
%

Oxygen (O) at.
%

Reference

Room

Temperature
~37 ~37 ~27 [9]

150 ~55 ~25 ~15 [9]

280 59 - - [10]
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Note: The balance of the composition may include contributions from the substrate or other

contaminants.

Table 2: Influence of Electron Beam Energy on Deposition Characteristics

Beam Energy (keV)
Relative Deposited
Thickness

Relative Electrical
Conductivity

2 Higher Higher

5

10

15 Lower Lower

20 Lower Lower

Source: Adapted from Hoyle et al., 1996.[5][6] Lower beam energies tend to produce thicker

deposits with higher conductivity, which is attributed to a higher secondary electron yield.[5][6]

Experimental Protocols
The following protocols provide a general framework for performing EBID with W(CO)₆.

Specific parameters should be optimized for the instrument and application.

Precursor Handling and Delivery
Tungsten hexacarbonyl is a stable, colorless solid that can be handled in air, though it is best

stored in an inert atmosphere to maintain purity.[3][11]

Loading: Fill the crucible of the gas injection system (GIS) with W(CO)₆ powder in a clean

environment.

Vapor Pressure: W(CO)₆ is volatile and can be introduced into the vacuum chamber by

heating the crucible or simply by relying on its vapor pressure at room temperature. For

controlled delivery, the GIS may include a heating element and a needle valve.
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Delivery: Position the GIS needle close to the substrate surface (typically a few hundred

micrometers) to ensure a localized high pressure of the precursor gas at the point of

deposition.

Substrate Preparation
A clean substrate is crucial for reproducible deposition.

Cleaning: The substrate (e.g., silicon, silicon dioxide, or a TEM grid) should be cleaned to

remove organic contaminants. This can be achieved by sonication in appropriate solvents

(e.g., acetone, isopropanol) followed by drying with a stream of nitrogen.

Plasma Cleaning: For critical applications, an in-situ plasma cleaning step within the SEM or

a separate plasma cleaner can be used to remove residual hydrocarbons.

Electron Beam-Induced Deposition Protocol
System Evacuation: Mount the prepared substrate in the scanning electron microscope

(SEM) chamber and evacuate to the desired base pressure (typically < 1 x 10⁻⁵ mbar).

Precursor Introduction: Open the valve to the GIS to introduce W(CO)₆ vapor into the

chamber. Allow the pressure to stabilize. The local pressure at the substrate will be

significantly higher than the chamber's base pressure.

Electron Beam Parameters:

Beam Energy: Select an accelerating voltage, typically in the range of 2 to 20 keV.[5][6]

Lower energies can lead to higher deposition rates and better conductivity.[5][6]

Beam Current: Adjust the beam current to control the electron dose. Typical currents are in

the picoampere to nanoampere range.

Dwell Time and Pitch: Control the electron beam scanning pattern (e.g., raster scan for

areas, point scan for pillars) and the dwell time of the beam at each point. These

parameters, along with the beam current, determine the total electron dose.

Deposition: Focus the electron beam on the desired area of the substrate and begin the

programmed scan pattern. The deposition process can be monitored in real-time.
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Termination: Once the desired structure is fabricated, stop the electron beam scan and close

the GIS valve.

Purging: Allow the chamber to pump down to its base pressure to remove any residual

precursor gas.

Post-Deposition Processing
As-deposited material often contains a significant amount of carbon and oxygen.[2] Post-

deposition annealing can be used to improve the purity and crystallinity of the tungsten deposit.

In-situ Annealing: If the system is equipped with a heating stage, the substrate can be

annealed in vacuum immediately after deposition. Temperatures up to 280°C have been

shown to increase the tungsten content.[10]

Ex-situ Annealing: Alternatively, the sample can be removed and annealed in a separate

furnace under a controlled atmosphere (e.g., vacuum or an inert gas).

Visualization of Processes
The following diagrams illustrate the key processes in W(CO)₆ EBID.
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Caption: Experimental workflow for Electron Beam-Induced Deposition.
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Caption: Simplified reaction pathway for W(CO)₆ decomposition in EBID.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubs.usgs.gov/sir/2017/5118/elements/Tungsten/W_txt.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8822466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8822466/
https://www.beilstein-journals.org/bjnano/articles/6/156
https://www.beilstein-journals.org/bjnano/articles/6/156
https://www.beilstein-journals.org/bjnano/articles/6/156
https://www.researchgate.net/profile/Chandra-Mohan-12/publication/323847784_ROLE_OF_WCO_6_IN_ORGANIC_REACTIONS/links/5abb66e50f7e9bad209bfe2e/ROLE-OF-WCO-6-IN-ORGANIC-REACTIONS.pdf
https://www.benchchem.com/product/b083919#electron-beam-induced-deposition-with-w-co-precursor
https://www.benchchem.com/product/b083919#electron-beam-induced-deposition-with-w-co-precursor
https://www.benchchem.com/product/b083919#electron-beam-induced-deposition-with-w-co-precursor
https://www.benchchem.com/product/b083919#electron-beam-induced-deposition-with-w-co-precursor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b083919?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

